In Vivo Curative Efficacy in T. b. brucei Murine Model: Leucinostatin B vs. Leucinostatin A
Leucinostatin B achieves complete cure (4/4 mice) in a T. b. brucei S427 acute mouse model at 1.0 mg kg⁻¹ × 4 (i.p.), whereas Leucinostatin A at 0.3 mg kg⁻¹ × 4 shows no curative effect (0/4 mice) and does not extend mean survival days beyond untreated controls [1]. This represents a qualitative difference in therapeutic outcome between the two structurally related leucinostatins at similar dosing levels.
| Evidence Dimension | In vivo curative efficacy in T. b. brucei S427 acute mouse model |
|---|---|
| Target Compound Data | 1.0 mg kg⁻¹ × 4 i.p.: 4/4 mice cured, MSD >30 days |
| Comparator Or Baseline | Leucinostatin A: 0.3 mg kg⁻¹ × 4 i.p.: 0/4 mice cured, MSD 5.5 days (equal to untreated control) |
| Quantified Difference | Qualitative shift from non-curative (0/4) to fully curative (4/4) outcome at comparable dosing range |
| Conditions | Female ICR mice infected i.p. with T. b. brucei S427; drug treatment × 4 consecutive days; i.p. administration |
Why This Matters
The presence of in vivo curative efficacy distinguishes Leucinostatin B as the viable procurement choice for preclinical Chagas disease or HAT research programs requiring proof-of-concept animal model data, whereas Leucinostatin A lacks this demonstrated curative effect.
- [1] Momose I, Onodera R, Yamaguchi H, et al. In vitro and in vivo antitrypanosomal activities of three peptide antibiotics: leucinostatin A and B, alamethicin I and tsushimycin. J Antibiot (Tokyo). 2009;62(6):303-308. doi:10.1038/ja.2009.32. Table 2. View Source
